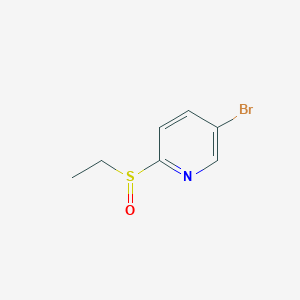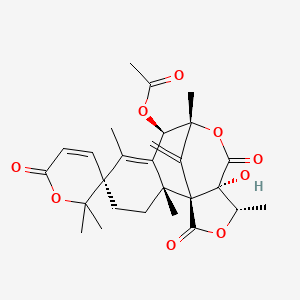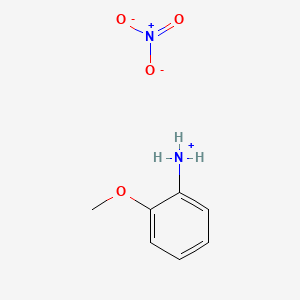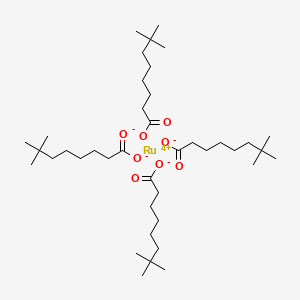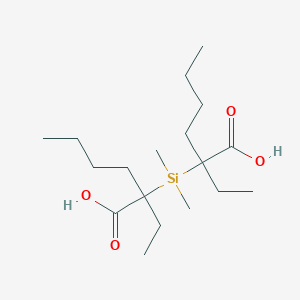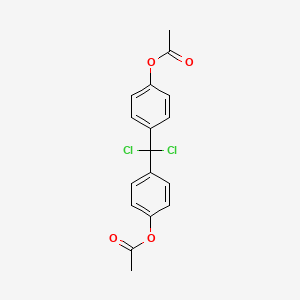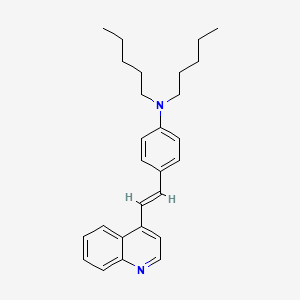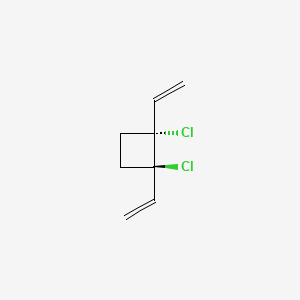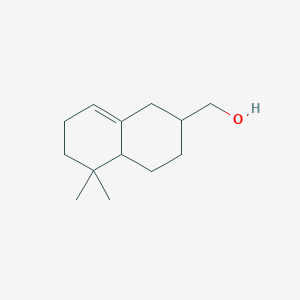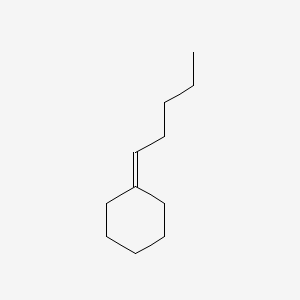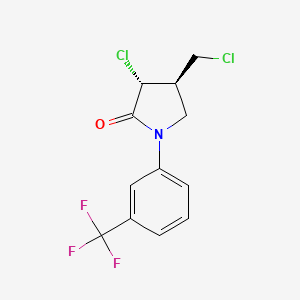
Fluorochloridone, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:
Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.
Fluorination: Addition of fluorine atoms to the aromatic ring.
Cyclization: Formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and distillation to obtain high-purity fluorochloridone.
Análisis De Reacciones Químicas
Types of Reactions
Fluorochloridone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride.
Substitution: Involves reagents like sodium hydroxide or other nucleophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Resulting from reduction reactions.
Substituted Products: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Fluorochloridone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential genotoxicity and cytotoxicity, raising concerns about human exposure.
Industry: Applied in agricultural practices for effective weed control in various crops
Mecanismo De Acción
Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .
Comparación Con Compuestos Similares
Fluorochloridone is compared with other similar herbicides such as:
Acetochlor: Known for its use in pre-emergent weed control but has different metabolic pathways.
Alachlor: Similar in application but differs in its carcinogenic potential.
Butachlor: Used in similar agricultural settings but has distinct metabolic activation pathways.
Metolachlor: Another pre-emergent herbicide with unique metabolic and toxicological profiles.
Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .
Propiedades
Número CAS |
61213-60-3 |
|---|---|
Fórmula molecular |
C12H10Cl2F3NO |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
Clave InChI |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
SMILES canónico |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


